Cellular Antiviral Potency: 10.4-Fold Superiority Over Nevirapine in Direct Head-to-Head MT-4 Cell Assay
In a direct head-to-head comparison measuring inhibition of HIV-1 (HE strain) replication in MT-4 cells on day 4 post-infection, Emivirine (MKC-442) demonstrated an EC₅₀ of 9.4 nM, representing a 10.4-fold improvement over nevirapine (EC₅₀ = 98 nM) and a 2.2-fold improvement over loviride (EC₅₀ = 21 nM) tested under identical conditions [1]. This differential was maintained in long-term culture: after 48 days, complete suppression of viral breakthrough required only 1 µM MKC-442 versus 5 µM nevirapine—a 5-fold lower concentration threshold [1]. In a separate cellular assay against the HTLV-IIIB strain, MKC-442 achieved an IC₅₀ of 4 nM, outperforming delavirdine (IC₅₀ = 9 nM) by 2.3-fold and nevirapine (IC₅₀ = 34 nM) by 8.5-fold [2].
| Evidence Dimension | Cellular antiviral potency (EC₅₀) against HIV-1 HE strain in MT-4 cells, day 4 post-infection |
|---|---|
| Target Compound Data | EC₅₀ = 9.4 nM; complete viral breakthrough suppression at 1 µM (48-day culture) |
| Comparator Or Baseline | Nevirapine: EC₅₀ = 98 nM, breakthrough suppression at 5 µM; Loviride: EC₅₀ = 21 nM, breakthrough suppression at 1 µM |
| Quantified Difference | 10.4-fold lower EC₅₀ vs. nevirapine; 2.2-fold lower vs. loviride; 5-fold lower breakthrough suppression concentration vs. nevirapine |
| Conditions | HIV-1 HE strain replication in MT-4 cells; 4-day and 48-day culture periods; Okamoto et al., 1996 |
Why This Matters
For researchers procuring an NNRTI reference compound, the 10.4-fold potency advantage over nevirapine in the same assay system translates to lower compound consumption per experiment and reduced solvent (DMSO) carryover artifacts in cell-based screening campaigns.
- [1] Okamoto M, Makino M, Yamada K, Nakade K, Yuasa S, Baba M. Complete inhibition of viral breakthrough by combination of MKC-442 with AZT during a long-term culture of HIV-1-infected cells. Antiviral Res. 1996; 31(1-2):69-77. doi:10.1016/0166-3542(96)00946-1. View Source
- [2] Uckun FM, Mao C, Pendergrass S, Maher D, Zhu D, Tuel-Ahlgren L, Venkatachalam TK. N-[2-(1-cyclohexenyl)ethyl]-N′-[2-(5-bromopyridyl)]-thiourea and N′-[2-(1-cyclohexenyl)ethyl]-N′-[2-(5-chloropyridyl)]-thiourea as potent inhibitors of multidrug-resistant human immunodeficiency virus-1. Bioorg Med Chem Lett. 1999; 9(19):2721-2726. doi:10.1016/S0960-894X(99)00460-6. View Source
